molecular formula C14H14N4OS3 B2993434 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 450351-97-0

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No.: B2993434
CAS No.: 450351-97-0
M. Wt: 350.47
InChI Key: QTEWJOPFLDRYSN-UHFFFAOYSA-N
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Description

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide (CAS: 681276-86-8) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 1H-indol-3-ylsulfanyl group, distinguishing it from simpler thiadiazole derivatives. Its molecular formula is C₁₉H₁₇N₄OS₃ (as inferred from structural analogs in and ), with a molecular weight of approximately 425.56 g/mol (calculated based on isotopic data in ).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS3/c1-2-20-14-18-17-13(22-14)16-12(19)8-21-11-7-15-10-6-4-3-5-9(10)11/h3-7,15H,2,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEWJOPFLDRYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 2-(1H-indol-3-ylsulfanyl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and indole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole derivatives, which are frequently explored for their pharmacological and agrochemical properties. Below is a systematic comparison with structurally related analogs:

Pharmacological and Functional Analogues

  • Acetazolamide (): A sulfonamide derivative with a 1,3,4-thiadiazole core. Unlike the target compound, acetazolamide lacks the indole moiety and ethylsulfanyl group, instead featuring a sulfamoyl group critical for carbonic anhydrase inhibition. This highlights how minor structural changes (e.g., sulfonamide vs. acetamide) drastically alter therapeutic applications .
  • Flufenacet (): A herbicide with a trifluoromethyl-thiadiazole core. The target compound’s indole group differentiates it from agrochemical thiadiazoles, suggesting divergent biological targets .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (MW ~425) is heavier than simpler analogs like 5f (MW ~353) and 5k (MW ~337), which may affect membrane permeability .
  • Thermal Stability:

    • Melting points for ethylsulfanyl-containing analogs (e.g., 5g : 168–170°C) suggest moderate thermal stability, though data for the indole derivative are lacking .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic compound that combines the biologically active thiadiazole and indole moieties. Compounds containing the 1,3,4-thiadiazole scaffold are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

Property Details
IUPAC Name This compound
Molecular Formula C12H12N4OS3
Molecular Weight 304.43 g/mol
CAS Number Not available

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have shown significant antimicrobial properties. A study indicated that compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Inhibition was noted with minimum inhibitory concentrations (MIC) in the range of 8–32 µg/mL.
  • Escherichia coli : Similar MIC values were observed.

These findings suggest that the compound could potentially serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. For example:

  • In vitro studies revealed that derivatives showed cytotoxic effects on various cancer cell lines including HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer).
  • The IC50 values for these cell lines ranged from 0.28 to 10 µg/mL, indicating potent activity against tumor growth .

A structure–activity relationship analysis demonstrated that modifications to the thiadiazole ring significantly influenced cytotoxicity, emphasizing the importance of functional group positioning on biological efficacy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of key metabolic pathways : This could interfere with microbial growth or cancer cell proliferation.
  • Induction of apoptosis in cancer cells : Evidence suggests that certain derivatives induce apoptosis without causing cell cycle arrest .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound Name Biological Activity IC50/MIC Values
N-(5-methylsulfanyl)-1,3,4-thiadiazoleAntimicrobial, AnticancerMIC: 8–32 µg/mL
N-(5-fluoro-1,3,4-thiadiazole)-2-benzamideAnticancerIC50: 0.52 μg/mL
N-(5-chlorothio)-1,3,4-thiadiazoleAntimicrobialMIC: 16 µg/mL

Case Studies

Several case studies have reported on the efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy Study : A series of thiadiazole compounds were tested against various pathogens. The study concluded that modifications to the ethylsulfanyl group enhanced antimicrobial activity compared to non-substituted analogs .
  • Cytotoxicity Assessment in Cancer Models : A study focused on the anticancer properties of thiadiazole derivatives demonstrated significant inhibition of growth in multiple cancer cell lines with varying IC50 values depending on structural modifications .

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